molecular formula C29H29FN4O2 B609139 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide

Cat. No.: B609139
M. Wt: 484.6 g/mol
InChI Key: GZLNOSRHZLTDMT-UHFFFAOYSA-N
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Description

ML309 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), specifically targeting the R132H and R132C mutations. These mutations are associated with various cancers, including glioblastoma and acute myeloid leukemia. ML309 inhibits the production of the oncometabolite 2-hydroxyglutarate, which is implicated in the oncogenic processes of these cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

ML309 is synthesized through a multi-step process involving the formation of N-[2-(Cyclopentylamino)-1-(2-methylphenyl)-2-oxoethyl]-N-(3-fluorophenyl)-1H-benzimidazole-1-acetamide hydrochloride. The synthesis involves the following key steps:

Industrial Production Methods

Industrial production of ML309 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

ML309 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of ML309, each with potentially different biological activities and properties .

Scientific Research Applications

ML309 has a wide range of scientific research applications, including:

Mechanism of Action

ML309 exerts its effects by binding to the mutant IDH1 enzyme, specifically the R132H and R132C mutations. This binding is competitive with respect to alpha-ketoglutarate and uncompetitive with respect to NADPH. The inhibition of mutant IDH1 by ML309 leads to a rapid and reversible decrease in 2-hydroxyglutarate levels, thereby disrupting the oncogenic processes driven by this metabolite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ML309

ML309 is unique in its high selectivity for the R132H and R132C mutations of IDH1, with minimal effects on the wild-type enzyme. This selectivity makes it a valuable tool for studying the specific roles of these mutations in cancer and for developing targeted therapies .

Properties

Molecular Formula

C29H29FN4O2

Molecular Weight

484.6 g/mol

IUPAC Name

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C29H29FN4O2/c1-20-9-2-5-14-24(20)28(29(36)32-22-11-3-4-12-22)34(23-13-8-10-21(30)17-23)27(35)18-33-19-31-25-15-6-7-16-26(25)33/h2,5-10,13-17,19,22,28H,3-4,11-12,18H2,1H3,(H,32,36)

InChI Key

GZLNOSRHZLTDMT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54

Canonical SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML309;  ML-309;  ML 309.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide
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2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide
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2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide
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2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide
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2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide
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2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide

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